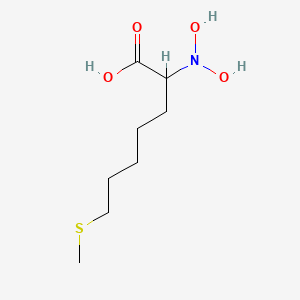
N,N-dihydroxytrihomomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dihydroxytrihomomethionine is an N,N-dihydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N,N-dihydroxytrihomomethioninate.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
N,N-dihydroxytrihomomethionine (C8H17NO4S) is a derivative of methionine, characterized by the presence of two hydroxyl groups. This structural modification enhances its solubility and bioavailability compared to traditional methionine sources, making it an attractive candidate for various applications.
Nutritional Applications
1. Ruminant Nutrition
- Methionine Hydroxy Analog : this compound is utilized as a methionine source in ruminant diets. Studies indicate that it can improve nitrogen utilization and enhance rumen fermentation efficiency. For instance, one study demonstrated that the inclusion of methionine hydroxy analogs in sheep diets led to increased concentrations of total volatile fatty acids and improved microbial protein synthesis .
| Parameter | Control Group | MHA-Ca Group | HMBi Group |
|---|---|---|---|
| Total Volatile Fatty Acids | Lower | Higher | Highest |
| Microbial Protein Concentration | Lower | Higher | Highest |
| Rumen pH | Higher | Lower | Lowest |
2. Poultry Nutrition
- Growth Promotion : Research has shown that this compound can enhance growth performance in poultry by improving feed conversion ratios and overall health outcomes. In trials with chicks, it was observed that diets supplemented with this compound resulted in better weight gain compared to those without it .
Therapeutic Applications
1. Antioxidant Properties
this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in various biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.
2. Potential Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may have neuroprotective effects. They could potentially modulate neurotransmitter systems and offer benefits in conditions such as depression and anxiety by enhancing serotonin receptor activity .
Case Studies
Case Study 1: Ruminant Feed Efficiency
A study conducted on Hu sheep evaluated the effects of this compound on digestibility and rumen microbiota composition. The results indicated significant improvements in nutrient absorption and microbial diversity, suggesting enhanced feed efficiency and health benefits for ruminants .
Case Study 2: Poultry Growth Trials
In a controlled trial with broiler chickens, the addition of this compound to their diet resulted in a statistically significant increase in average daily gain and feed efficiency over a six-week period compared to control groups .
Propiedades
Fórmula molecular |
C8H17NO4S |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
2-(dihydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-14-6-4-2-3-5-7(8(10)11)9(12)13/h7,12-13H,2-6H2,1H3,(H,10,11) |
Clave InChI |
PBLLFERESQOVTJ-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCC(C(=O)O)N(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















